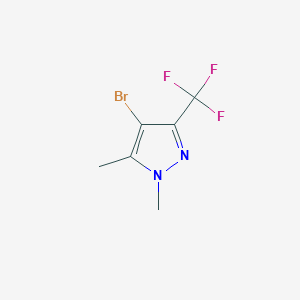

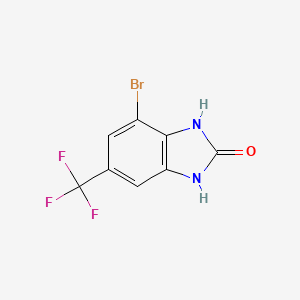

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one" is a brominated benzimidazole derivative with a trifluoromethyl group. Benzimidazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of bromine and trifluoromethyl groups may influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

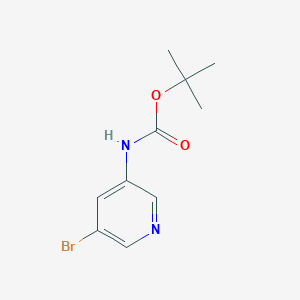

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the case of trifluoromethyl-substituted benzimidazoles, a trifluoromethyl-containing precursor would be required. The bromine atom can be introduced through halogenation reactions. For example, the synthesis of benzimidazolium salts with trifluoromethoxybenzyl groups involves alkylation reactions with an appropriate alkylating agent .

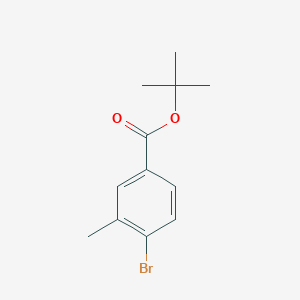

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, as well as single-crystal X-ray diffraction . The presence of the bromine and trifluoromethyl groups is expected to influence the electronic distribution within the molecule, which can be studied using computational methods like HOMO-LUMO analysis .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. The bromine atom in the 4-position may be less labile compared to other positions on the benzimidazole ring, as suggested by the study of bromine lability in benzimidazoles . However, it can still undergo nucleophilic substitution reactions under certain conditions. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one" would include its melting point, solubility, and stability. These properties are influenced by the molecular structure and substituents. The compound's crystal structure can exhibit specific interactions such as hydrogen bonding and halogen bonding, which can be analyzed through X-ray diffraction studies . The compound's spectroscopic properties, such as IR bands, can be correlated with its molecular structure .

Relevant Case Studies

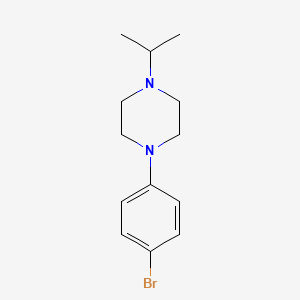

Benzimidazole derivatives have been studied for various biological activities. For instance, molecular docking studies suggest that certain benzimidazole compounds might exhibit inhibitory activity against enzymes like TPII and could act as anti-neoplastic agents . Additionally, benzimidazolium salts have been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrases, which are important targets in the treatment of diseases like Alzheimer's and glaucoma . These studies provide insight into the potential therapeutic applications of benzimidazole derivatives, including those with bromine and trifluoromethyl substituents.

Applications De Recherche Scientifique

-

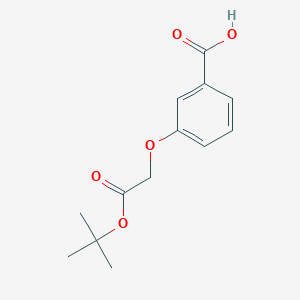

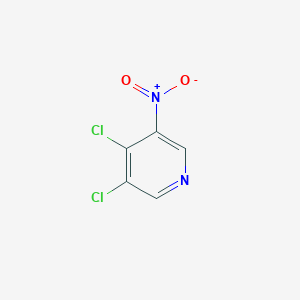

Agrochemical and Pharmaceutical Industries

- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .

- TFMP derivatives are used for the protection of crops from pests .

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJMZNFWRMPROD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)N2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468919 |

Source

|

| Record name | 4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one | |

CAS RN |

683240-52-0 |

Source

|

| Record name | 4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)